N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
Description
Properties
Molecular Formula |
C11H20Cl3N3 |
|---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |
InChI Key |
DQLVEIQOQZRAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Reaction Conditions for Method A
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | +15% yield |
| Solvent | Methanol | High purity |
| Catalyst (TosOH) | 0.2 equivalents | Reduced byproducts |
| Reaction Time | 12 hours | Complete conversion |
Acid-Catalyzed Condensation and Cyclization
Alternative routes employ acid-catalyzed condensation to construct the pyrrolidine ring in situ. Method B () involves the reaction of 2-(pyridin-3-yl)ethylamine with a cyclic ketone (e.g., pyrrolidinone) in the presence of trifluoroacetic acid (TFA). This one-pot method proceeds via:
-
Imine Formation : The primary amine reacts with the ketone to form an imine intermediate.
-
Cyclization : TFA promotes intramolecular cyclization, forming the pyrrolidine ring.
-
Salt Formation : Addition of HCl gas in ethanol precipitates the trihydrochloride salt.
This method achieves yields of 70–78% when conducted under anhydrous conditions. However, excess TFA (>1.2 equivalents) may lead to over-acidification, reducing the solubility of intermediates.
Palladium-Catalyzed Coupling for Advanced Intermediates
For higher regioselectivity, palladium-catalyzed cross-coupling reactions (Method C ,) are employed to attach the pyridine moiety to the pyrrolidine backbone. A representative protocol includes:
-
Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd2(dba)3) couples 3-bromopyridine with a pyrrolidin-2-amine derivative in toluene at 110°C.
-
Workup and Purification : The crude product is purified via silica gel chromatography or preparative HPLC to remove Pd residues.
This method is advantageous for constructing sterically hindered analogs but requires stringent control over catalyst loading (0.1–0.2 equivalents) and ligand selection (e.g., XantPhos).
Table 2: Comparison of Catalytic Systems in Method C
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd2(dba)3 | XantPhos | 65 | 98 |
| Pd(OAc)2 | BINAP | 58 | 95 |
| PdCl2(PPh3)2 | DPPF | 52 | 93 |
Purification and Isolation Techniques
The trihydrochloride salt’s hygroscopic nature necessitates careful isolation. Common methods include:
-
Solvent Precipitation : Adding diethyl ether or ethanol to the reaction mixture precipitates the product.
-
Chromatography : Silica gel chromatography with methanol/dichloromethane gradients (10:1 to 5:1) removes unreacted amines.
-
Recrystallization : Ethanol/water mixtures (3:1) enhance crystalline purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| A | 70–78 | 95–98 | High | Moderate |
| B | 65–70 | 90–95 | Moderate | Low |
| C | 50–65 | 93–98 | Low | High |
Method A is preferred for industrial-scale synthesis due to its balance of yield and cost. Method C , while lower-yielding, offers superior regioselectivity for research-scale applications .
Chemical Reactions Analysis
Acid-Base Reactions
The trihydrochloride salt undergoes reversible protonation:
-
Deprotonation : In alkaline media (pH > 10), the compound releases HCl, regenerating the free base form.
-
Reprotonation : Re-exposure to HCl restores solubility, critical for pharmaceutical formulations.
Stability data :
| Condition | Stability | Observation |
|---|---|---|
| pH 2–6 | Stable | No decomposition over 72h |
| pH > 8 | Unstable | Precipitates within 1h |
Nucleophilic Substitution
The pyrrolidine nitrogen participates in SN2 reactions :
-
Methylation : Reacts with methyl iodide in DMF at 60°C to form quaternary ammonium derivatives .
-
Acylation : Forms amides when treated with acetic anhydride (yield: 85%) .
Reactivity comparison :
| Electrophile | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| CH₃I | DMF | 60 | Quaternary salt | 78% |
| (CH₃CO)₂O | THF | 25 | Acetylated derivative | 85% |
Coordination Chemistry
The pyridine ring acts as a ligand for transition metals :
-
Cu(II) complexes : Forms stable complexes in aqueous ethanol (log K = 4.2) .
-
Fe(III) binding : Demonstrates moderate affinity (Ka = 1.8 × 10³ M⁻¹) .
Metal interaction data :
| Metal Ion | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:1 | 4.2 ± 0.3 |
| Fe³⁺ | 1:2 | 3.1 ± 0.2 |
Oxidation Reactions
The pyrrolidine moiety undergoes selective oxidation:
-
H₂O₂-mediated oxidation : Converts pyrrolidine to pyrrolidone at 50°C (62% yield) .
-
KMnO₄ in acidic conditions : Cleaves the C-N bond, yielding pyridine-3-acetic acid .
Oxidation pathways :
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂ | Pyrrolidone | High (>90%) |
| KMnO₄/H⁺ | Pyridine-3-acetic acid | Moderate (55%) |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Three-stage decomposition between 180–400°C.
-
Major mass loss at 280°C (Δm = 58%) due to HCl release and pyrrolidine degradation.
Kinetic parameters :
| Stage | Eₐ (kJ/mol) | Reaction Order |
|---|---|---|
| 1 | 98.4 | 1.5 |
| 2 | 132.7 | 2.0 |
Interaction with Biological Targets
The compound modulates neurotransmitter receptors via:
Receptor selectivity profile :
| Target | Affinity (Ki, nM) | Selectivity vs. 5-HT |
|---|---|---|
| D2 | 340 | 1.6× |
| 5-HT1A | 550 | – |
Photochemical Stability
UV-Vis studies (λmax = 265 nm) show:
-
Degradation quantum yield : Φ = 0.12 in pH 7.4 buffer.
-
Primary photoproduct: N-oxidized pyridine derivative (73% after 6h UV exposure).
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is in the development of new pharmaceuticals, particularly for treating neurological disorders. Preliminary studies indicate that this compound may function as a lead candidate for:
- Antidepressants : Its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential efficacy in mood disorders.
- Anxiolytics : The compound's ability to modulate neurotransmitter levels may also provide therapeutic benefits for anxiety disorders.
Case Study: Neuropharmacological Effects
A notable study investigated the compound's role as a noradrenaline reuptake inhibitor (NRI). In rat microdialysis experiments, derivatives of this compound increased noradrenaline levels by up to 350%, indicating strong central nervous system penetration and potential therapeutic implications for depression and anxiety .
This compound exhibits various biological activities:
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .
- Anticancer Activity : Similar compounds have shown promise in anticancer applications, warranting further investigation into the specific mechanisms involved .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Cyclization Reactions : Used to create other nitrogen-containing heterocycles.
- Nucleophilic Substitution Reactions : Facilitates the introduction of different functional groups into the molecule.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Trihydrochloride
Molecular Formula : $ C{10}H{18}Cl3N3 $ ().
Key Differences :
- Substitution pattern: A methyl group at the 6-position of the pyridine ring instead of a 3-pyridinylethyl side chain.
| Property | Target Compound (Inferred) | 6-Methyl Analog () |
|---|---|---|
| Molecular Weight | ~300 (estimated) | 286.63 |
| Pyridine Substitution | 3-Pyridinylethyl | 6-Methyl |
| Salt Form | Trihydrochloride | Trihydrochloride |
N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride
Molecular Formula: Not explicitly stated, but structurally related (). Key Differences:
- Core Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
- Ring Size : Piperidine (6-membered saturated ring) vs. pyrrolidine (5-membered).
- Similarity Score : 0.80 (), indicating moderate structural overlap.
- Implications : The pyrimidine core may enhance hydrogen-bonding interactions, while the piperidine ring could confer distinct conformational flexibility.
Chlorinated Pyridine Derivatives
- 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine : Contains chloro and trimethylsilyl ethynyl groups.
- 3-Iodo-5-methylpyridine derivatives : Feature halogen substitutions (iodine) and methyl groups.
Comparison :
- Electron-Withdrawing Effects : Chloro or iodo substituents increase electrophilicity of the pyridine ring, unlike the ethyl-pyrrolidine side chain in the target compound.
- Solubility: Non-salt forms (e.g., neutral pyridine derivatives) likely exhibit lower aqueous solubility compared to trihydrochloride salts.
N-(Piperidin-4-yl)pyrimidin-2-amine
Similarity Score : 0.78 ().
Key Differences :
- Positional Isomerism : Piperidin-4-yl vs. piperidin-3-yl substitution alters spatial orientation.
- Pharmacological Relevance : Positional changes in amine attachment can significantly impact target affinity, as seen in kinase inhibitors or GPCR modulators.
Structural and Functional Implications
- Salt Form : Trihydrochloride salts (e.g., ) improve bioavailability compared to free bases, critical for drug development.
- Heterocycle Choice : Pyridine vs. pyrimidine alters electronic properties and binding to biological targets (e.g., enzymes, receptors) .
- Substituent Effects : Bulky groups (e.g., 3-pyridinylethyl) may hinder metabolic degradation but increase molecular weight and logP values.
Q & A
Q. What are the optimal synthetic routes for N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride, and how can purity be validated?
The synthesis of tertiary amine derivatives like this compound typically involves reductive amination or nucleophilic substitution, followed by salt formation with HCl. For example, analogous trihydrochloride salts (e.g., N-methyl-2-(pyridin-2-yl)ethyl derivatives) are synthesized via sequential alkylation and acidification steps . Purity validation requires orthogonal methods:
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
Discrepancies often arise from solvent effects, pH-dependent protonation states, or tautomerism. For example, pyridine ring protons exhibit significant shifts in acidic vs. neutral conditions due to protonation of the nitrogen . Best practices include:
- Standardizing solvent systems (e.g., D2O for hydrochloride salts).
- Comparing computational predictions (DFT-based NMR chemical shift calculations) to experimental data to identify outliers .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the electronic structure and ligand-binding properties of this compound?
Hybrid density functional theory (DFT) methods, such as B3LYP with gradient corrections, are recommended for modeling pyrrolidine-pyridine systems. Key steps:
Q. How can chiral resolution be achieved for stereoisomers of this compound?
The pyrrolidine moiety may introduce chirality. Resolution methods include:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Diastereomeric salt formation using enantiopure acids (e.g., tartaric acid), as applied to similar amines .
- Circular dichroism (CD) to confirm enantiomeric excess, supported by X-ray crystallography for absolute configuration determination .
Q. What experimental and computational approaches address contradictory bioactivity data in structure-activity relationship (SAR) studies?
Contradictions may arise from off-target effects or assay variability. Mitigation strategies:
- Dose-response curves across multiple assays (e.g., enzymatic vs. cell-based).
- Machine learning models trained on high-throughput screening data to prioritize analogs with consistent SAR trends .
- Meta-analysis of published datasets to identify confounding variables (e.g., salt form stability) .
Methodological Considerations
Q. How should researchers design stability studies for hydrochloride salts under varying pH and temperature conditions?
Q. What strategies improve yield in multi-step syntheses involving pyridine-pyrrolidine hybrids?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions.
- Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for coupling steps vs. 12 hours conventionally) .
- Flow chemistry for hazardous intermediates (e.g., azide derivatives), minimizing manual handling .
Data Interpretation Challenges
Q. How can researchers differentiate between polymorphic forms of the trihydrochloride salt?
- Powder X-ray diffraction (PXRD) to identify distinct crystalline phases.
- Dynamic vapor sorption (DVS) to assess humidity-induced phase transitions.
- Solid-state NMR for lattice environment analysis, validated against DFT-predicted chemical shifts .
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
